molecular formula C4H3ClF6O B1354019 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane CAS No. 26103-07-1

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B1354019
CAS No.: 26103-07-1
M. Wt: 216.51 g/mol
InChI Key: HHYFUCXZHKDNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane: is a chemical compound with the molecular formula C4H4ClF6O It is characterized by the presence of a chloromethoxy group attached to a hexafluoropropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane typically involves the reaction of hexafluoropropane with chloromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

C3F6H+CH2OCH2ClC4H4ClF6O\text{C3F6H} + \text{CH2OCH2Cl} \rightarrow \text{C4H4ClF6O} C3F6H+CH2OCH2Cl→C4H4ClF6O

The reaction is usually conducted at a temperature range of 0-25°C, and a Lewis acid catalyst such as tin(IV) chloride (SnCl4) is often employed to facilitate the reaction. The reaction mixture is stirred for several hours until the completion of the reaction, followed by purification of the product through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. The purified product is then subjected to quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carbonyl-containing derivatives.

    Reduction Reactions: Reduction of the compound can yield hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Alcohols: Formed through nucleophilic substitution reactions.

    Carbonyl Compounds: Resulting from oxidation reactions.

    Hydrocarbons: Produced via reduction reactions.

Scientific Research Applications

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

    Material Science: Employed in the synthesis of fluorinated polymers and materials with specialized properties.

    Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane involves its interaction with specific molecular targets and pathways. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can further participate in various chemical reactions. The hexafluoropropane backbone imparts stability and unique reactivity to the compound, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethoxy)ethanol: Similar in structure but lacks the fluorinated backbone.

    2-(2-Chloroethoxy)ethanol: Contains an ethoxy group instead of a methoxy group.

    2-(Chloromethoxy)ethyltrimethylsilane: Contains a trimethylsilane group, offering different reactivity.

Uniqueness

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is unique due to its highly fluorinated structure, which imparts distinct chemical properties such as increased stability, resistance to oxidation, and unique reactivity patterns. These properties make it a valuable compound for specialized applications in various fields of research and industry.

Properties

IUPAC Name

2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYFUCXZHKDNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436024
Record name 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-07-1
Record name 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026103071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHOXY)-1,1,1,3,3,3-HEXAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4H73V5U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1 liter stainless steel autoclave (Parr) was charged with 127.3 g (2.19 mole) of potassium fluoride and 434.6 g (2.01 mole) of (CF3)2CHOCH2Cl. The autoclave was then sealed and the reaction mass heated at 185° C. for 19 hours, during which time a pressure of 280 psi developed. The reactor was then cooled, the contents treated with water and the organic material distilled to afford 241 g (1.21 mole) of (CF3)2CHOCH2F and 80 g (0.4 mole) of (CF3)2CHOCH2Cl, corresponding to a 60% conversion (75% yield). The structure of (CF3)2CHOCH2F (Sevoflurane), b.p. 56° C., may be confirmed by the following instrumental data:
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
434.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.